Lichesterol: A Comprehensive Technical Guide to its Physicochemical Properties
Lichesterol: A Comprehensive Technical Guide to its Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lichesterol ((22E)-Ergosta-5,8,22-trien-3β-ol) is a naturally occurring sterol found predominantly in various species of lichens and certain fungi. As a member of the sterol class of lipids, it shares a fundamental structural framework with cholesterol and other well-characterized sterols, suggesting a significant role in biological membrane structure and function. This technical guide provides an in-depth overview of the physicochemical properties of Lichesterol, offering valuable data and methodologies for researchers in natural product chemistry, pharmacology, and drug development.
Physicochemical Properties of Lichesterol
The structural and physical characteristics of Lichesterol are crucial for understanding its biological activity and potential applications. A summary of its key physicochemical properties is presented below.
| Property | Value | Reference |
| Molecular Formula | C₂₈H₄₄O | [1] |
| Molecular Weight | 396.65 g/mol | [1] |
| IUPAC Name | (3S,10S,13R,14R,17R)-17-((2R,5R,E)-5,6-dimethylhept-3-en-2-yl)-10,13-dimethyl-2,3,4,7,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | [1] |
| CAS Number | 50657-31-3 | [1] |
| Appearance | Solid powder | [1] |
| Purity | >98% (commercially available) | [1] |
| Solubility | Insoluble in water; Soluble in Dimethyl Sulfoxide (DMSO) and other organic solvents. | [1] |
| Storage Conditions | Short term (days to weeks): 0 - 4 °C, dry and dark. Long term (months to years): -20 °C. | [1] |
Spectroscopic Data
While a complete set of spectroscopic data for Lichesterol is not available in the public domain, the following sections describe the expected spectral characteristics based on its structure and data from analogous sterols.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of Lichesterol would be complex due to its 28 carbon atoms and 44 hydrogen atoms. The chemical shifts would be indicative of its steroidal backbone and the specific side chain.
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¹H NMR: Key signals would include those for the olefinic protons in the B ring and the side chain, the proton attached to the hydroxyl-bearing carbon (C3), and numerous overlapping signals for the steroidal ring system and the methyl groups.
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¹³C NMR: The spectrum would show distinct signals for the sp² hybridized carbons of the double bonds, the carbon bearing the hydroxyl group (C3), and a cluster of signals for the aliphatic carbons of the steroid nucleus and the side chain. For comparison, the ¹³C NMR spectrum of the related phytosterol, 24-methylenecholesterol, shows characteristic shifts for the side chain carbons.[3]
Mass Spectrometry (MS)
Mass spectrometry of Lichesterol would be expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would be characteristic of the sterol structure, with initial loss of a water molecule from the hydroxyl group, followed by fragmentation of the side chain and the steroidal rings. The fragmentation of C-4 alkylated cholesterols often involves complex intramolecular rearrangements.[4][5]
Infrared (IR) Spectroscopy
The IR spectrum of Lichesterol would exhibit characteristic absorption bands for its functional groups.
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O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.
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C-H stretch: Multiple bands in the 2850-3000 cm⁻¹ region corresponding to the sp³ hybridized C-H bonds of the steroid nucleus and side chain, and potentially weaker bands above 3000 cm⁻¹ for the sp² C-H bonds of the double bonds.[6][7]
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C=C stretch: Weak to medium absorption bands in the 1600-1680 cm⁻¹ region.[6]
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C-O stretch: A band in the 1000-1260 cm⁻¹ region.
Experimental Protocols
The following are detailed methodologies for the extraction, purification, and characterization of Lichesterol and other sterols.
Isolation and Purification of Lichesterol from Lichens
This protocol is a generalized procedure for the extraction and purification of sterols from lichen material.
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Sample Preparation: Clean the collected lichen thalli to remove any debris and dry them.
-
Extraction: Grind the dried lichen material into a fine powder. Extract the powder with a mixture of chloroform and methanol (typically 2:1 v/v) to solubilize the lipids.[8]
-
Saponification: To hydrolyze any sterol esters, treat the crude extract with a solution of potassium hydroxide in ethanol and heat. This step yields free sterols.
-
Purification:
-
Perform column chromatography on the non-saponifiable fraction using silica gel as the stationary phase.
-
Elute with a gradient of a non-polar solvent (e.g., hexane) and a slightly more polar solvent (e.g., ethyl acetate).
-
Monitor the fractions by thin-layer chromatography (TLC) and combine those containing Lichesterol.
-
-
Crystallization: Recrystallize the combined fractions from a suitable solvent (e.g., methanol or acetone) to obtain pure Lichesterol.
Physicochemical Characterization
The melting point can be determined using a standard melting point apparatus. A small amount of the purified Lichesterol is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded.
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NMR Spectroscopy: Dissolve the purified Lichesterol in a suitable deuterated solvent (e.g., CDCl₃). Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.
-
Mass Spectrometry: Introduce the sample into a mass spectrometer (e.g., via direct infusion or coupled with gas or liquid chromatography). Obtain the mass spectrum, noting the molecular ion and fragmentation pattern.
-
IR Spectroscopy: Prepare a sample of Lichesterol as a KBr pellet or a thin film and record the IR spectrum using an FTIR spectrometer.
Biological Activity and Signaling Pathways
Lichesterol, as a sterol, is presumed to play a role in modulating the properties of biological membranes. While specific signaling pathways directly activated by Lichesterol have not been extensively elucidated, its structural similarity to other sterols suggests potential involvement in several cellular processes.
Role in Membrane Fluidity
Sterols are known to insert into phospholipid bilayers, where they can influence membrane fluidity, permeability, and the formation of lipid rafts. It is hypothesized that Lichesterol, like cholesterol, can modulate membrane fluidity in a temperature-dependent manner, providing structural integrity to the cell membrane.
Potential Interaction with Cholesterol Biosynthesis Pathway
Phytosterols, the plant-derived counterparts of cholesterol, have been shown to interfere with cholesterol absorption and metabolism.[9] Lichesterol, being a fungal sterol, may also interact with key enzymes and transport proteins involved in cholesterol homeostasis.
Further research is required to determine the precise molecular targets and signaling pathways affected by Lichesterol. Its unique structural features may confer specific biological activities that differ from those of other sterols, making it a person of interest for further investigation.
References
- 1. medkoo.com [medkoo.com]
- 2. Ergosterol | C28H44O | CID 444679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An unusual mass spectral fragmentation of C-4 alkylated cholesterols - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Mass spectrometry of sterols. Electron ionization induced fragmentation of C-4-alkylated cholesterols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 6.3 IR Spectrum and Characteristic Absorption Bands | Organic Chemistry I | Manifold @CUNY [cuny.manifoldapp.org]
- 7. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 8. lipidmaps.org [lipidmaps.org]
- 9. mdpi.com [mdpi.com]
